IMPDH2 Inhibitory Potency: Quantified Ki of 2,6-Diamino-3-methylpyrimidin-4(3H)-one
2,6-Diamino-3-methylpyrimidin-4(3H)-one demonstrates nanomolar inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1]. The measured Ki is 440 nM when using NAD+ as the varied substrate [1]. In a direct comparative context from the same study, the compound shows a slightly improved affinity (Ki = 430 nM) with respect to IMP substrate binding [1]. This data provides a quantifiable benchmark for its IMPDH2 inhibition, which is critical for studies in purine biosynthesis and immunosuppression [2].
| Evidence Dimension | Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM (vs. NAD+); Ki = 430 nM (vs. IMP) |
| Comparator Or Baseline | Ki = 240 nM (inhibition vs. IMPDH2, type not competitive) |
| Quantified Difference | The Ki value for the compound shows a 200 nM variance depending on the substrate (NAD+ vs. IMP) [1]. |
| Conditions | Inhibition of IMPDH2; spectrophotometric assay; conditions as described in BindingDB BDBM50421763 [1]. |
Why This Matters
This quantitative Ki data allows researchers to predict and model the compound's specific effect on guanine nucleotide biosynthesis, which is essential for selecting the correct concentration in cellular assays and for understanding its mechanism of action.
- [1] BindingDB. (n.d.). BDBM50421763: 2,6-diamino-3-methylpyrimidin-4(3H)-one. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Hedstrom, L. (2009). IMP Dehydrogenase: Mechanism of Action and Inhibition. Chemical Reviews, 109(7), 2903-2928. View Source
